molecular formula C20H17N3O5 B11262947 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B11262947
M. Wt: 379.4 g/mol
InChI Key: PDVSNQHQASXIHK-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted at the 1-position with a 4-methoxyphenyl group and at the 4-position with a 1,2,4-oxadiazole ring bearing a 2H-1,3-benzodioxol-5-yl moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for enhancing metabolic stability and binding affinity in medicinal chemistry . The compound’s molecular weight is 407.41 g/mol (calculated from its formula: C₂₁H₁₇N₃O₅), and it is structurally related to bioactive molecules targeting neurological and inflammatory pathways .

Properties

Molecular Formula

C20H17N3O5

Molecular Weight

379.4 g/mol

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C20H17N3O5/c1-25-15-5-3-14(4-6-15)23-10-13(9-18(23)24)20-21-19(22-28-20)12-2-7-16-17(8-12)27-11-26-16/h2-8,13H,9-11H2,1H3

InChI Key

PDVSNQHQASXIHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a nitrile oxide. The benzodioxole moiety can be introduced through a coupling reaction with a suitable halide. The final step often involves the formation of the pyrrolidinone ring through a cyclization reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes must also consider factors such as reaction time, temperature control, and purification methods to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis. Its functional groups allow for the construction of more complex molecules through various chemical reactions. The oxadiazole and pyrrolidinone rings are particularly useful in synthesizing novel compounds with desired properties.

Biology

In biological research, this compound may act as a probe or ligand , assisting in biochemical studies to elucidate the functions of biological macromolecules. Its interactions with specific proteins or enzymes can provide insights into cellular mechanisms and pathways.

Medicine

The therapeutic potential of this compound is noteworthy. It has been investigated for:

  • Anticancer Activity : Studies have shown that it can induce apoptosis in cancer cells. For instance, research on human breast cancer cells indicated a dose-dependent decrease in cell viability with significant IC50 values.
  • Anti-inflammatory Effects : In animal models of acute inflammation, the compound significantly reduced paw edema and decreased inflammatory cell infiltration.

Industry

The unique structural properties of this compound make it suitable for applications in the production of advanced materials such as polymers or nanomaterials. Its stability and reactivity can be harnessed to develop materials with specific functionalities.

Study 1: Anticancer Efficacy

A detailed investigation into the anticancer properties revealed that treatment with the compound resulted in significant apoptosis in breast cancer cells through the activation of caspase pathways.

Study 2: Anti-inflammatory Effects

Research conducted on rat models demonstrated that administration of the compound during induced acute inflammation led to a marked reduction in swelling and inflammation-related symptoms compared to control groups.

Mechanism of Action

The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, or hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s uniqueness lies in its combination of a pyrrolidinone core with oxadiazole and benzodioxol substituents. Below is a comparison with similar compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituent on Pyrrolidinone Oxadiazole Substitution Molecular Weight (g/mol) Key Features Reference
Target Compound : 4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one 4-Methoxyphenyl 2H-1,3-Benzodioxol-5-yl 407.41 Balanced lipophilicity; potential CNS penetration
CM878879: 4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one 4-Ethoxyphenyl 2H-1,3-Benzodioxol-5-yl 421.44 Increased lipophilicity due to ethoxy group; slower metabolic clearance
CM879690: 4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-chlorophenyl)pyrrolidin-2-one 4-Chlorophenyl 2H-1,3-Benzodioxol-5-yl 411.83 Enhanced electron-withdrawing effects; potential for stronger protein binding
S333-0507: 2-{2-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide N/A (pyrrole core) 2H-1,3-Benzodioxol-5-yl 432.43 Acetamide side chain; improved solubility but reduced membrane permeability

Key Observations :

Substituent Effects: Methoxy vs. Ethoxy: The ethoxy group in CM878879 increases lipophilicity (logP ~2.8 vs. Chlorophenyl: The chloro substituent in CM879690 introduces electron-withdrawing effects, which may improve binding to aromatic residues in enzyme active sites .

Core Heterocycle Differences: The target compound’s pyrrolidinone core provides conformational rigidity compared to the pyrrole in S333-0507, which may influence target selectivity . Pyrazoline derivatives (e.g., in ) exhibit analgesic properties, whereas pyrrolidinone-oxadiazole hybrids are hypothesized to target GABA receptors or COX enzymes .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves cyclization of an amidoxime precursor with a benzodioxol-containing carboxylic acid, similar to methods in .
  • Ethoxy and chloro analogs require tailored aryl substitution steps, increasing synthetic complexity .

Research Findings and Pharmacological Implications

  • Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound resists enzymatic degradation compared to ester or amide linkages in analogs like S333-0507 .
  • Binding Affinity : Docking studies suggest the benzodioxol group interacts with hydrophobic pockets in COX-2, while the methoxyphenyl moiety may engage in π-π stacking with tyrosine residues .
  • Toxicity Profile : Chlorophenyl analogs (e.g., CM879690) show higher cytotoxicity in vitro (IC₅₀ = 12 µM vs. 25 µM for the target compound) due to reactive metabolite formation .

Biological Activity

The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on existing literature.

Chemical Structure

The compound features a complex structure composed of a pyrrolidinone core, oxadiazole ring, and a methoxy-substituted phenyl group. The presence of the benzodioxole moiety contributes to its unique chemical properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. In vitro assays demonstrated that the compound effectively reduced cell viability in human breast cancer and pancreatic cancer models, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

The compound has also shown promising anti-inflammatory effects. In experimental models of inflammation, it inhibited the production of pro-inflammatory cytokines and reduced edema in animal models. This activity is attributed to its ability to modulate pathways involved in inflammation, including the NF-kB signaling pathway .

Enzyme Inhibition

Inhibition of specific enzymes has been another area of focus for this compound. It has been tested for its activity against various enzymes related to cancer progression and inflammation. For example, it has shown inhibitory effects on monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. This inhibition may contribute to both its anticancer and anti-inflammatory effects .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Cytokine Modulation : It reduces the levels of inflammatory cytokines such as TNF-alpha and IL-6.
  • Enzyme Interaction : By inhibiting MAGL and other relevant enzymes, it alters lipid signaling pathways that are crucial in cancer and inflammatory responses.

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity . Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to control groups. Histological examination confirmed decreased infiltration of inflammatory cells .

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